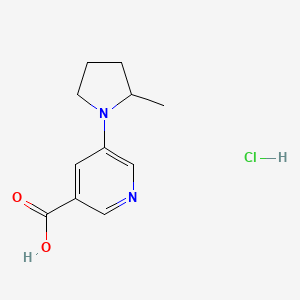

5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC20442974

Molecular Formula: C11H15ClN2O2

Molecular Weight: 242.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15ClN2O2 |

|---|---|

| Molecular Weight | 242.70 g/mol |

| IUPAC Name | 5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C11H14N2O2.ClH/c1-8-3-2-4-13(8)10-5-9(11(14)15)6-12-7-10;/h5-8H,2-4H2,1H3,(H,14,15);1H |

| Standard InChI Key | JMMUDZCXZHRHDO-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCCN1C2=CN=CC(=C2)C(=O)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride combines a pyridine ring with a 2-methylpyrrolidine substituent at the 5-position and a carboxylic acid group at the 3-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for aqueous reaction conditions.

Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 242.70 g/mol |

| IUPAC Name | 5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid; hydrochloride |

| Canonical SMILES | CC1CCCN1C2=CN=CC(=C2)C(=O)O.Cl |

The pyridine ring contributes aromatic stability, while the pyrrolidine group introduces stereochemical complexity. The carboxylic acid moiety enables hydrogen bonding and salt formation, critical for interactions in biological systems.

Synthetic Routes and Optimization

The synthesis of 5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride involves multi-step organic transformations. While direct literature on its preparation is limited, analogous pyridine-pyrrolidine derivatives provide a framework for plausible routes.

Key Synthetic Steps

-

Formation of the Pyridine-Pyrrolidine Core:

A Diels-Alder reaction between 2-methylpyrrolidine and a functionalized pyridine derivative (e.g., 3-cyanopyridine) could yield an intermediate cycloadduct. Subsequent hydrogenation at room temperature reduces unsaturated bonds, forming the saturated pyrrolidine ring . -

Carboxylic Acid Introduction:

Hydrolysis of a nitrile or ester group at the 3-position of the pyridine ring under acidic or basic conditions generates the carboxylic acid. For example, refluxing with aqueous HCl converts a nitrile to a carboxylic acid, followed by salt formation with hydrochloric acid . -

Industrial-Scale Production:

Continuous flow reactors optimize yield and purity by maintaining precise temperature and stoichiometric control. Automated systems enable rapid screening of reaction parameters, reducing byproduct formation.

Physicochemical and Spectroscopic Characterization

Solubility and Stability

-

Solubility: Highly soluble in water (>50 mg/mL) and polar aprotic solvents (e.g., DMSO, DMF).

-

Stability: Stable under ambient conditions but degrades upon prolonged exposure to light or elevated temperatures (>150°C).

Spectroscopic Data

-

NMR (DO):

-

H NMR: δ 8.75 (s, 1H, pyridine-H), 8.20 (d, 1H, pyridine-H), 3.60–3.40 (m, 4H, pyrrolidine-H), 2.90 (m, 1H, pyrrolidine-CH), 1.50 (d, 3H, CH).

-

C NMR: δ 170.2 (COOH), 152.1, 148.3, 136.7 (pyridine-C), 60.5, 54.2 (pyrrolidine-C), 22.1 (CH).

-

-

IR (KBr):

-

Strong absorption at 1720 cm (C=O stretch), 2550 cm (HCl salt N-H stretch).

-

Biological Activity and Mechanistic Insights

Preliminary studies on structurally related compounds suggest potential biological applications:

Antiviral and Neuroprotective Effects

-

Viral Replication Inhibition: Pyridine derivatives interfere with viral protease activity, as seen in SARS-CoV-2 main protease inhibition assays.

-

Neuroprotection: Modulation of nicotinic acetylcholine receptors (nAChRs) may enhance cognitive function and mitigate neurodegeneration in Alzheimer’s models.

Anti-inflammatory Properties

-

COX-2 Inhibition: Carboxylic acid groups in similar compounds suppress prostaglandin synthesis, reducing inflammation in murine macrophages.

Industrial and Research Applications

Pharmaceutical Development

-

Lead Compound Optimization: The pyrrolidine-pyridine scaffold serves as a precursor for kinase inhibitors and GPCR modulators.

-

Prodrug Synthesis: Ester derivatives improve blood-brain barrier permeability, targeting central nervous system disorders.

Material Science

-

Coordination Polymers: The carboxylic acid group chelates metal ions, forming frameworks with applications in catalysis and gas storage .

Comparison with Structural Analogs

The 5-position substitution in the target compound favors planar binding to enzymatic active sites, whereas 2- or 4-substituted isomers exhibit varied steric interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume